3-Ethylquinoxalin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethylquinoxalin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-7-10(11)13-9-6-4-3-5-8(9)12-7/h3-6H,2H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUWPJYXIWIRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481576 | |
| Record name | 3-ETHYLQUINOXALIN-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57315-46-5 | |
| Record name | 3-ETHYLQUINOXALIN-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 3 Ethylquinoxalin 2 Amine and Its Derivatives
Electronic Structure and Intrinsic Reactivity of the Quinoxaline (B1680401) Ring System
The intrinsic reactivity of the quinoxaline ring is governed by the fusion of an electron-rich benzene (B151609) ring with a distinctly electron-deficient pyrazine (B50134) ring. The two nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect through inductive (-I) and mesomeric (-M) effects, which significantly lowers the electron density of the heterocyclic portion. This renders the carbon atoms of the pyrazine ring (C2 and C3) electrophilic and susceptible to nucleophilic attack. Conversely, the benzene moiety (positions C5, C6, C7, and C8) retains more of its aromatic character and is the preferred site for electrophilic substitution.
For 3-Ethylquinoxalin-2-amine, the substituents at the C2 and C3 positions profoundly modulate this electronic landscape. The amino group at C2 is a powerful electron-donating group (+M effect), which counteracts the electron-deficient nature of the pyrazine ring to some extent. The ethyl group at C3 is a weak electron-donating group (+I effect).
A critical aspect of the structure and reactivity of 2-aminoquinoxalines is tautomerism. It is well-established through spectroscopic studies that quinoxalin-2-amine (B120755) exists predominantly in the amino form rather than the imino tautomer. thieme-connect.de Similarly, the related quinoxalin-2(1H)-ones, which can be considered tautomers of quinoxalin-2-ols, exist overwhelmingly in the lactam form. thieme-connect.de This preference for the amino and lactam forms is crucial for understanding the subsequent reaction pathways.
Table 1: Predominant Tautomeric Forms of Substituted Quinoxalines
| Compound Family | Predominant Tautomer | Reference |
|---|---|---|
| Quinoxalin-2-amines | Amino Form | thieme-connect.de |
Electrophilic and Nucleophilic Substitution Reactions on the Quinoxaline Core
The dichotomous electronic nature of the quinoxaline ring system allows for both nucleophilic and electrophilic substitution reactions, though they typically occur on different parts of the molecule.
Electrophilic substitution reactions, such as nitration and halogenation, preferentially occur on the electron-rich carbocyclic (benzene) ring. brunel.ac.ukorganicmystery.com The electron-deficient pyrazine ring is generally deactivated towards electrophiles. The reaction involves the generation of a strong electrophile (e.g., the nitronium ion, NO₂⁺) which is then attacked by the benzene ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org
Due to the electron-deficient character of the pyrazine ring, Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for quinoxalines bearing a suitable leaving group, such as a halogen, at the C2 or C3 position. The reaction of 2,3-dichloroquinoxaline (B139996) (DCQX) is a versatile method for producing a variety of substituted quinoxalines. scirp.org The presence of two chlorine atoms makes the C2 and C3 positions highly electrophilic and amenable to substitution. scirp.org
For instance, the reaction of DCQX with amines can be controlled to yield either mono- or disubstituted products. Treatment with an ammonia (B1221849) solution can afford 2-amino-3-chloroquinoxaline, a close analogue of the parent structure of the title compound. scirp.org Further reaction with another nucleophile can then be used to introduce a different group at the C3 position. This stepwise substitution is a cornerstone in the synthesis of diverse quinoxaline derivatives.
Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient heterocycles like quinoxaline, without the need for a pre-installed leaving group. This reaction involves the attack of a nucleophile (typically a carbanion stabilized by an electron-withdrawing group) on the electron-poor ring. rsc.org
While quinoxaline itself can undergo VNS, the reaction is often more efficient with quinoxaline N-oxides. The N-oxide group further enhances the electrophilicity of the ring, facilitating the attack of the nucleophile. A variety of cyanoalkyl, sulfonylalkyl, and benzyl (B1604629) substituents have been successfully introduced onto the quinoxaline ring system using this method, primarily through the use of quinoxaline N-oxide derivatives. rsc.orgmdpi.com
Carbon-Hydrogen (C-H) Functionalization and Annulation Reactions
Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. The quinoxaline scaffold has proven to be an excellent substrate for these advanced methodologies.
The nitrogen atoms within the quinoxaline ring can act as directing groups to guide transition-metal catalysts to specific C-H bonds, enabling highly regioselective functionalization. This chelation-assisted strategy has been employed in both intermolecular and intramolecular contexts.
An example of an intermolecular process is the palladium-catalyzed ortho-C-H arylation of 2-arylquinoxalines. In this reaction, the N-1 atom of the quinoxaline ring acts as a directing group, guiding the palladium catalyst to activate a C-H bond at the ortho-position of the 2-aryl substituent.
A compelling example that combines both processes involves using the quinoxaline moiety itself as a directing group. In a two-step strategy, N-arylquinoxalin-2-amine derivatives first undergo a palladium-catalyzed intermolecular ortho-C-H alkenylation. This is followed by an intramolecular C-H cycloamination, promoted by a hypervalent iodine reagent, to yield fused benzo mdpi.comacs.orgimidazo[1,2-a]quinoxalines. rsc.org Another example of intramolecular C-H activation is the iron-catalyzed cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes to form pyrrolo[1,2-a]quinoxaline (B1220188) derivatives through a directed C-H arylation. acs.org
Annulation reactions, where a new ring is fused onto the quinoxaline core, are of great importance for generating complex polycyclic systems with significant biological activity. The synthesis of furo[2,3-b]quinoxalines, a key fused-ring system, can be achieved from various quinoxaline precursors.
One effective route starts from 2-chloroquinoxaline (B48734) derivatives. For example, 2-chloro-3-(phenylethynyl)quinoxaline, which can be prepared from 2,3-dichloroquinoxaline, undergoes hydrolysis and subsequent intramolecular cyclization in the presence of a base like potassium carbonate to furnish the corresponding furo[2,3-b]quinoxaline. acs.org
Another versatile approach utilizes the tautomeric quinoxalin-2(1H)-one structure. The reaction of (E)-3-(styryl)quinoxalin-2(1H)-ones with bromine in DMSO solvent leads to the formation of furo[2,3-b]quinoxalines through an oxidative cyclization process. acs.org Multi-component reactions also provide an efficient pathway; a one-pot, copper-catalyzed three-component coupling of an o-phenylenediamine (B120857), ethyl glyoxalate, and a terminal alkyne directly yields polysubstituted furoquinoxalines via an A³-coupling followed by a 5-endo-dig cyclization. rsc.org
Table 2: Selected Synthetic Routes to Furo[2,3-b]quinoxalines
| Starting Material | Reagents and Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 2-Chloro-3-(phenylethynyl)quinoxaline | K₂CO₃, Hydrolysis then Cyclization | 2-Phenylfuro[2,3-b]quinoxaline | Good | acs.org |
| (E)-3-(Styryl)quinoxalin-2(1H)-one | Br₂, DMSO | Furo[2,3-b]quinoxaline with thiomethylation | Moderate-Good | acs.org |
| o-Phenylenediamine, Ethyl glyoxalate, Terminal alkyne | Cu(II) catalyst, Microwave | Polysubstituted furo[2,3-b]quinoxalines | Good-Excellent | rsc.org |
Mechanistic Investigations of Amine-Containing Quinoxaline Reactions
The amine group at the 2-position of the quinoxaline ring is a key functional group that dictates much of the molecule's reactivity, particularly in alkylation, acylation, and coupling reactions.
Alkylation and Acylation Mechanisms of Aminoquinoxalines
The reactivity of the amino group in this compound is central to its functionalization. Alkylation and acylation are fundamental transformations that proceed via well-established nucleophilic substitution pathways.
Alkylation Mechanism: The alkylation of this compound typically occurs with alkyl halides and follows a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous departure of the halide leaving group. youtube.com A subsequent deprotonation step, often facilitated by a base or another molecule of the amine, neutralizes the resulting ammonium (B1175870) salt to yield the secondary amine product. youtube.com However, this process is complicated by the fact that the newly formed secondary amine can also react with the alkylating agent, potentially leading to the formation of tertiary amines and even quaternary ammonium salts through successive alkylations. youtube.comwikipedia.org
Acylation Mechanism: The acylation of aminoquinoxalines is a more controlled reaction, commonly employing acyl chlorides or acid anhydrides as acylating agents. This reaction proceeds through a nucleophilic acyl substitution mechanism. chemguide.co.uk The initial step involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. chemguide.co.uk In the subsequent elimination stage, the carbonyl double bond is reformed, and the chloride ion (or carboxylate for an anhydride) is expelled as a leaving group. chemguide.co.uk A final deprotonation step by a mild base, such as triethylamine (B128534) or pyridine, which is often added to the reaction mixture, neutralizes the product to afford the stable amide. Research has demonstrated the successful acylation of related 3-aminoquinoxaline 1,4-dioxides and other substituted quinoxalin-2-amines using reagents like acid chlorides or trifluoroacetic anhydride (B1165640) (TFAA). nih.govthieme-connect.de
Table 1: Reagents for Alkylation and Acylation of Aminoquinoxalines
| Reaction Type | Reagent Class | Specific Examples | Mechanism |
|---|---|---|---|
| Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide | SN2 |
| Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride | Nucleophilic Acyl Substitution |
| Acid Anhydrides | Acetic anhydride, Trifluoroacetic anhydride (TFAA) | Nucleophilic Acyl Substitution |
Mechanistic Insights into Amide Bond Formation via Quinoxaline Amines
The formation of an amide bond by coupling a quinoxaline amine with a carboxylic acid is a cornerstone of synthetic chemistry, often utilized in the preparation of pharmacologically relevant molecules. While direct condensation is possible, it typically requires harsh conditions and is inefficient. Therefore, the reaction is almost universally mediated by coupling reagents that activate the carboxylic acid. d-nb.infoluxembourg-bio.com
The mechanism hinges on the in-situ conversion of the carboxylic acid into a more reactive species that is readily attacked by the nucleophilic this compound.
Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble ethyl(N',N'-dimethylamino)propylcarbodiimide (EDC) are common activators. peptide.com The carboxylic acid first adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is an excellent acylating agent. The aminoquinoxaline then attacks the carbonyl carbon of this intermediate, forming the amide bond and releasing a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). luxembourg-bio.com To enhance efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. HOBt can react with the O-acylisourea to form an activated OBt ester, which is less prone to side reactions and couples with the amine to form the desired amide with minimal racemization. peptide.com
Uronium/Aminium and Phosphonium Salt-Mediated Coupling: For more challenging couplings, stronger activating agents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are used. iris-biotech.dejpt.comsigmaaldrich.com These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to form highly reactive activated esters (OAt or OBt esters, respectively). sigmaaldrich.com These esters are then efficiently intercepted by the quinoxaline amine to form the amide bond. sigmaaldrich.com HATU is particularly effective due to the electronic properties of the 7-azabenzotriazole leaving group, which accelerates the reaction. sigmaaldrich.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Specific Examples | Activating Group | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, EDC | O-acylisourea | Widely used, requires additives like HOBt to suppress side reactions. luxembourg-bio.compeptide.com |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | OAt, OBt, O-6-ClBt Esters | Highly reactive and efficient, fast reaction times. jpt.comsigmaaldrich.com |
| Phosphonium Salts | PyBOP, PyAOP | OBt, OAt Esters | Excellent for reducing racemization, suitable for difficult couplings. jpt.comsigmaaldrich.com |
Cross-Dehydrogenative Coupling (CDC) Reaction Mechanisms
Cross-dehydrogenative coupling (CDC) represents an atom-economical strategy for forming chemical bonds, as it involves the direct coupling of two C-H bonds (or a C-H and a heteroatom-H bond) under oxidative conditions. wikipedia.org For a molecule like this compound, CDC reactions can enable functionalization at various positions. The mechanisms of these reactions vary significantly depending on the catalyst, oxidant, and substrates involved. wikipedia.org
Radical-Mediated Mechanisms: A common pathway, especially under photocatalytic conditions, involves radical intermediates. researchgate.net For instance, a photocatalyst, upon absorbing light, can become a potent oxidant or reductant. It can initiate the reaction by abstracting a hydrogen atom or an electron from one of the substrates. In the context of C-H/N-H coupling, a photocatalyst could oxidize the amine to generate a nitrogen-centered radical. Alternatively, it could activate a C-H bond on another substrate to generate a carbon-centered radical, which then reacts with the aminoquinoxaline. Studies on the amination of quinoxalinones have proposed radical-based pathways initiated by visible light. researchgate.net
Metal-Catalyzed Mechanisms (C-H Activation): Transition metals like palladium, copper, and rhodium are frequently used to catalyze CDC reactions. nih.gov These reactions often proceed via a C-H activation pathway. researchgate.net For example, in a direct arylation reaction, a palladium catalyst might coordinate to the quinoxaline ring, facilitating the cleavage of a specific C-H bond to form a palladacycle intermediate. researchgate.net This organometallic species can then undergo oxidative addition with a coupling partner (e.g., an aryl halide) followed by reductive elimination to form the new C-C bond and regenerate the active catalyst. libretexts.org Copper catalysts are particularly noted for mediating the oxidative activation of C-H bonds adjacent to nitrogen atoms, which could be relevant for functionalizing the ethyl group of this compound. nih.gov
Ionic Mechanisms: Some CDC reactions can proceed through ionic intermediates. For example, oxidation of an amine can lead to the formation of an iminium ion. beilstein-journals.org This electrophilic species can then be attacked by a nucleophilic coupling partner in a manner analogous to a Friedel-Crafts or Mannich reaction. nih.govbeilstein-journals.org This pathway is often proposed for vanadium-catalyzed aminomethylations of heteroarenes. beilstein-journals.org
Photoinduced Chemical Processes and Reactive Intermediate Generation in Quinoxaline Systems
The planar, aromatic structure of the quinoxaline core makes it susceptible to photoinduced processes. Upon absorption of light energy, these molecules can initiate a cascade of chemical events, including electron transfer and the generation of highly reactive, short-lived intermediates.
Photoexcitation and Electron Transfer Processes
The initial event in any photochemical reaction is the absorption of a photon of appropriate energy by the molecule, promoting it from its ground electronic state to an excited state. wikipedia.org This process is known as photoexcitation.
For quinoxaline derivatives, irradiation with ultraviolet light (e.g., UVA) can elevate the molecule to an excited singlet state. nih.gov This excited molecule is both a stronger oxidizing agent and a stronger reducing agent than its ground-state counterpart. nih.gov From this excited state, the molecule can undergo several processes, one of the most significant being photoinduced electron transfer (PET). wikipedia.org
In a PET process, the excited quinoxaline can either donate an electron to an acceptor molecule or accept an electron from a donor molecule, leading to the formation of a radical ion pair. wikipedia.orgnih.gov This charge separation is a key step that initiates subsequent chemical reactions. For example, in the presence of molecular oxygen, the excited quinoxaline can transfer an electron to O₂, generating a superoxide (B77818) radical anion (O₂⁻•). nih.gov Alternatively, in the presence of an electron donor like an amine, the excited quinoxaline can act as an electron acceptor. nih.gov
Detection and Characterization of Short-Lived Radical Intermediates
The radical species generated through photoinduced electron transfer are typically highly reactive and have very short lifetimes, making their direct observation challenging. The primary technique used for their detection and characterization is Electron Paramagnetic Resonance (EPR) spectroscopy . nih.govworktribe.com
Because the concentration of these transient radicals is often too low for direct EPR detection, a method called spin trapping is employed. nih.govworktribe.com This technique involves adding a "spin trap" molecule to the reaction mixture. The spin trap is a diamagnetic compound that rapidly reacts with the unstable radical to form a much more stable and persistent radical adduct. This new radical adduct accumulates to a concentration high enough to be detected and characterized by EPR. Common spin traps include nitrones like N-tert-butyl-α-phenylnitrone (PBN) and nitroxides like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). nih.govworktribe.com
Studies on quinoxaline derivatives have successfully used EPR spin trapping to identify various reactive intermediates generated upon UVA irradiation. nih.govresearchgate.net
Reactive Oxygen Species (ROS): The formation of the superoxide radical anion (O₂⁻•) has been confirmed by trapping it with DMPO to form the characteristic •DMPO-OOH adduct. nih.gov
Carbon-Centered Radicals: In some solvent systems like DMSO, carbon-centered radicals originating from the solvent have also been detected, indicating that the excited quinoxaline can interact with its environment to generate further radical species. nih.govworktribe.com
The analysis of the resulting EPR spectrum, including its hyperfine splitting pattern, allows for the unambiguous identification of the trapped radical, providing crucial mechanistic insights into the photoinduced processes of quinoxaline systems. nih.gov
Table 3: Characterization of Radical Intermediates in Quinoxaline Systems
| Intermediate Type | Detection Method | Spin Trap Example | Key Findings |
|---|---|---|---|
| Superoxide Radical Anion (O₂⁻•) | EPR Spectroscopy with Spin Trapping | DMPO | Formation confirmed via detection of the •DMPO-OOH adduct upon photoexcitation in the presence of oxygen. nih.gov |
| Carbon-Centered Radicals | EPR Spectroscopy with Spin Trapping | PBN, DEPMPO | Observed in certain solvents, indicating H-atom abstraction from the solvent by the excited quinoxaline. nih.govworktribe.com |
| Quinoxaline Radical Anion | Cyclic Voltammetry, ESI-MS | - | Proposed as a stable intermediate that precedes oxygenation reactions in some quinoxalinone systems. chemrxiv.org |
Structure Activity Relationship Sar and Mechanistic Studies in Chemical Biology
Quinoxaline (B1680401) Scaffolds in Rational Ligand Design for Biological Systems
The versatility of the quinoxaline scaffold makes it an attractive framework for rational ligand design. tandfonline.com Its aromatic nature allows for various types of interactions with biological targets, including π-π stacking, hydrophobic interactions, and hydrogen bonding. unav.edu The nitrogen atoms in the pyrazine (B50134) ring can act as hydrogen bond acceptors, enhancing the binding affinity and specificity of the designed ligands to proteins, enzymes, and receptors. unav.edu
Rational drug design strategies have been successfully applied to quinoline-based scaffolds, a related class of nitrogen-containing heterocycles, to improve target engagement and pharmacokinetic properties. These strategies often involve synthetic modifications such as halogenation and esterification to enhance the structure-activity relationship. acs.org Similarly, for quinoxaline derivatives, the introduction of various substituents at different positions of the quinoxaline ring system allows for the fine-tuning of their electronic and steric properties, thereby optimizing their interaction with specific biological targets. mdpi.com The ability to systematically modify the quinoxaline core has led to the development of potent and selective inhibitors for a range of biological targets.
Mechanistic Basis of Biological Target Engagement by Quinoxaline Derivatives
The diverse biological activities of quinoxaline derivatives stem from their ability to interact with a variety of biological macromolecules through several distinct mechanisms.
Principles of Enzyme Inhibition and Modulatory Actions
Quinoxaline derivatives have been identified as inhibitors of a wide array of enzymes, playing crucial roles in various disease pathways. Current time information in Bangalore, IN. The mechanism of inhibition often involves the quinoxaline scaffold binding to the active site or allosteric sites of the enzyme, thereby preventing the substrate from binding or inducing a conformational change that renders the enzyme inactive.
For instance, certain quinoxaline derivatives have been designed as potent inhibitors of kinases, which are key regulators of cellular signaling pathways. nih.gov The nitrogen atoms of the quinoxaline ring can form crucial hydrogen bonds with the hinge region of the kinase domain, a common binding motif for kinase inhibitors. Modifications on the quinoxaline scaffold can further enhance binding affinity and selectivity for specific kinases.
Furthermore, some quinoxaline derivatives act as inhibitors of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. researchgate.net The inhibitory mechanism likely involves the quinoxaline moiety interacting with key amino acid residues in the active site of these enzymes.
Receptor Binding Mechanisms and Signaling Pathway Interactions
For example, trace amine-associated receptors (TAARs), which are G-protein coupled receptors, recognize endogenous trace amines and are involved in various neurological processes. uniprot.orguniprot.org Certain amine-containing compounds can bind to these receptors and modulate their activity. While direct binding of 3-Ethylquinoxalin-2-amine to TAARs has not been explicitly demonstrated, the presence of the amine group suggests a potential for interaction with such receptors. The binding of a ligand to a TAAR can trigger a conformational change, leading to the activation or inhibition of intracellular signaling cascades mediated by G-proteins. uniprot.org
Moreover, studies on other heterocyclic compounds have shown that specific structural motifs can lead to high-affinity binding to various receptors, influencing pathways such as those regulated by dopamine. frontiersin.org The quinoxaline scaffold, with its potential for diverse substitutions, offers a template for designing ligands that can selectively target specific receptor subtypes.
Quorum Sensing Interference Mechanisms
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density. nih.gov This system is crucial for bacterial virulence and biofilm formation, making it an attractive target for antimicrobial strategies. mdpi.com Quinoxaline derivatives have emerged as promising inhibitors of QS.
The mechanism of QS interference by quinoxaline derivatives often involves mimicking the natural signaling molecules, known as autoinducers (AIs), and competitively binding to their receptors. nih.gov For Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are common autoinducers. nih.gov By designing molecules that are structurally similar to AHLs, it is possible to disrupt QS-regulated processes.
A study on alkyl-quinoxalin-2(1H)-one derivatives demonstrated their ability to inhibit biofilm formation in Aeromonas caviae Sch3 by interfering with the QS system. nih.gov The proposed mechanism involves the quinoxalinone scaffold acting as a bioisosteric replacement for the lactone ring of the native AHL autoinducer. The alkyl chain at the 3-position of the quinoxalinone mimics the N-acyl side chain of the AHL. nih.gov
Interestingly, one of the compounds evaluated in this study was 3-ethylquinoxalin-2(1H)-one , a close analog of the subject compound. However, at the tested concentrations, it did not show significant inhibition of biofilm formation. researchgate.net In contrast, derivatives with longer alkyl chains, such as 3-heptylquinoxalin-2(1H)-one-6-carboxylic acid, exhibited significant biofilm inhibition. researchgate.net This suggests that the length of the alkyl chain at the 3-position is a critical determinant for effective QS interference.
DNA Cleaving Mechanisms by Quinoxaline-Based Agents
Certain quinoxaline derivatives have been shown to possess DNA cleaving activity, a mechanism that can be harnessed for anticancer and antimicrobial therapies. The interaction with DNA can occur through intercalation, where the planar aromatic quinoxaline ring inserts itself between the base pairs of the DNA double helix. rsc.org
The cleavage of the DNA backbone is often mediated by the generation of reactive oxygen species (ROS) or through direct interaction with the phosphodiester backbone. mdpi.com Some quinoxaline complexes, particularly those containing metal ions like copper(II), can act as efficient nucleases. mdpi.com The mechanism involves the metal complex binding to the DNA, followed by a redox reaction that generates diffusible oxidizing species, such as hydroxyl radicals, which then attack the sugar-phosphate backbone, leading to strand scission. caltech.edu
The efficiency and sequence specificity of DNA cleavage can be modulated by attaching DNA-binding moieties to the quinoxaline scaffold. For example, tethering a DNA-binding peptide to an EDTA-Fe(II) complex, which generates hydroxyl radicals, can direct the cleavage to specific DNA sequences. caltech.edu
Detailed Structure-Activity Relationship (SAR) Investigations of this compound Analogs
A study on a series of 3-alkyl- and 3-halogenoalkyl-quinoxalin-2-ones revealed that the nature of the substituent at the 3-position significantly influences their biological activity. For instance, a derivative with a 3-isopropyl group showed moderate antibacterial activity against Staphylococcus aureus. nih.gov This suggests that small alkyl groups at the 3-position can be favorable for certain biological activities.
In the context of quorum sensing inhibition , as mentioned earlier, the length of the alkyl chain at the 3-position of quinoxalin-2(1H)-ones is a critical factor. While 3-ethylquinoxalin-2(1H)-one was found to be inactive, derivatives with longer alkyl chains (hexyl and heptyl) showed significant inhibition of biofilm formation. nih.govresearchgate.net This indicates a clear SAR where increasing the lipophilicity of the C3-substituent enhances the anti-QS activity.
Furthermore, studies on 2,3-disubstituted quinoxalines have provided additional SAR insights. In a series of N²-alkyl-N³-phenylquinoxaline-2,3-diamine derivatives, the nature of the alkyl group at the N²-position and the substituents on the phenyl ring at the N³-position were found to be crucial for their antibacterial activity. tandfonline.com This highlights the importance of the substitution pattern around the pyrazine ring for biological efficacy.
For quinoxalin-2(1H)-one derivatives with anti-HCV activity, it was found that introducing a hydrogen-bond acceptor, such as an ester or an amide group, at the C-3 position was beneficial for their antiviral potency. nih.gov This underscores the role of specific functional groups at the 3-position in mediating interactions with biological targets.
The following table summarizes the key SAR findings for analogs related to this compound:
| Scaffold | Position of Variation | Substituent Effect on Activity | Biological Activity | Reference |
| Quinoxalin-2-one | 3-Alkyl | Isopropyl group showed moderate activity. | Antibacterial | nih.gov |
| Quinoxalin-2(1H)-one | 3-Alkyl | Ethyl group inactive; longer chains (hexyl, heptyl) active. | Anti-Quorum Sensing | nih.govresearchgate.net |
| Quinoxaline-2,3-diamine | N²-Alkyl, N³-Phenyl | Varied alkyl and phenyl substituents influence activity. | Antibacterial | tandfonline.com |
| Quinoxalin-2(1H)-one | 3-Position | Hydrogen-bond acceptors (ester, amide) are beneficial. | Anti-HCV | nih.gov |
| Phenyl-substituted Quinoxaline | Phenyl ring | Electron-releasing groups (OCH₃) enhance activity. | Anticancer | mdpi.com |
Influence of Substituent Position, Size, and Electronic Properties on Molecular Interactions
The nature and placement of substituents on the quinoxaline ring are paramount in defining the molecule's interaction with biological targets. The ethyl group at the C3 position and the amine group at the C2 position of this compound are key determinants of its chemical personality and, by extension, its biological profile.
Substituent Position: The relative positioning of substituents on the quinoxaline core significantly impacts activity. For instance, in a series of quinoxaline 1,4-dioxide derivatives, moving a piperazine (B1678402) fragment from position 6 to 7 resulted in a notable decrease in antitubercular activity tubitak.gov.tr. This highlights that even seemingly minor positional shifts can drastically alter the molecule's presentation to its target, affecting binding affinity. For this compound, the specific arrangement of the 2-amino and 3-ethyl groups creates a distinct electronic and steric environment that will be crucial for its molecular recognition.
Substituent Size: The bulkiness of substituents can influence both binding affinity and selectivity. While the ethyl group at C3 is relatively small, its presence is not trivial. In studies of other quinoxaline derivatives, the introduction of larger alkyl or aryl groups has been shown to either enhance or diminish activity depending on the topology of the target's binding pocket. The ethyl group in this compound likely contributes to favorable van der Waals interactions within a hydrophobic pocket of a target protein, without introducing significant steric hindrance that could prevent binding.
Electronic Properties: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—plays a critical role in modulating the reactivity and interaction potential of the quinoxaline system. The amino group at the C2 position is a strong electron-donating group, which increases the electron density of the quinoxaline ring system. This can enhance interactions with electron-deficient sites on a biological target. Conversely, studies on other quinoxaline derivatives have shown that the introduction of electron-withdrawing groups, such as halogens or nitro groups, can also be beneficial for certain activities. For example, in a series of quinoxalin-2(1H)-one derivatives, the presence of more than one halogen or a strong electron-withdrawing group on an attached phenyl ring led to a dramatic loss of anti-HCV activity, suggesting a delicate electronic balance is required researchgate.net. In another study on quinoxaline 1,4-dioxides, the presence of a halogen atom at position 7 was found to be critical for anti-leishmaniasis activity, while electron-donating groups at the same position reduced potency usm.my.
The interplay of these factors is summarized in the following table, which, while not directly derived from studies on this compound, provides a framework for understanding its potential SAR.
| Feature | Influence on Molecular Interactions |
| C2-Amino Group | Acts as a hydrogen bond donor and increases electron density of the quinoxaline ring, potentially enhancing interactions with target proteins. |
| C3-Ethyl Group | Provides a degree of lipophilicity and can engage in hydrophobic interactions within a binding pocket. Its size is likely optimal to avoid steric clashes. |
| Quinoxaline Core | The aromatic system can participate in π-π stacking interactions with aromatic amino acid residues in a protein target. |
Conformational Analysis and Bioisosteric Replacements in SAR Optimization
Conformational Analysis: The three-dimensional shape of a molecule is critical for its biological activity. Conformational analysis of quinoxaline derivatives seeks to understand the energetically preferred shapes the molecule can adopt. For this compound, rotation around the bond connecting the ethyl group to the quinoxaline ring and the orientation of the amino group will define its conformational landscape. While specific conformational analysis studies on this compound are not available, research on structurally related compounds underscores the importance of a molecule's accessible conformations for binding to its target. For example, a conformational analysis of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines proposed a probable active conformation based on superimposition over a rigid, active molecule escholarship.org. This suggests that identifying the low-energy conformations of this compound would be a critical step in understanding its interaction with biological targets.
Bioisosteric Replacements: Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds frontiersin.orgrsc.org. In the context of this compound, one could envision several bioisosteric replacements to probe the SAR and potentially improve its properties.
A common bioisosteric replacement for an amino group is a hydroxyl group or a small alkylamino group. Replacing the ethyl group with other small alkyl groups (e.g., methyl, propyl) or a cyclopropyl (B3062369) group could probe the size limitations of the binding pocket. The following table outlines potential bioisosteric replacements for the key functional groups of this compound and the rationale behind them.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| C2-Amino (-NH2) | Hydroxyl (-OH), Methylamino (-NHCH3) | To explore the role of hydrogen bond donating and accepting capabilities and the impact of increased lipophilicity. |
| C3-Ethyl (-CH2CH3) | Methyl (-CH3), Propyl (-CH2CH2CH3), Cyclopropyl | To investigate the effect of alkyl chain length and conformational restriction on binding affinity. |
| Quinoxaline Core | Quinoline (B57606), Benzothiazole | To assess the importance of the pyrazine nitrogen atoms for activity and to modulate electronic properties. |
Studies on other quinoxaline series have demonstrated the utility of this approach. For example, the replacement of an amide with a bioisosteric 1,3,4-oxadiazole (B1194373) in a series of GPR88 agonists led to improved potency nih.gov.
Correlation of Structural Motifs with Specific Mechanistic Outcomes
The specific arrangement of atoms and functional groups in this compound constitutes a structural motif that is likely to be associated with a particular mechanism of action. While the precise mechanism for this compound is not elucidated, insights can be drawn from related quinoxaline derivatives.
For instance, many quinoxaline derivatives are known to function as kinase inhibitors. The quinoxaline scaffold can act as a hinge-binding motif, with substituents at the C2 and C3 positions making key interactions in the ATP-binding pocket of kinases. The 2-amino group of this compound is well-positioned to act as a hydrogen bond donor to the hinge region of a kinase, a common interaction for type I and type II kinase inhibitors. The C3-ethyl group would then project into a more hydrophobic region of the active site.
In other contexts, quinoxaline derivatives have been shown to intercalate with DNA, and their biological effects are attributed to this interaction. The planar aromatic system of the quinoxaline ring is conducive to such an interaction, and the substituents would influence the stability and sequence selectivity of the DNA-ligand complex.
Furthermore, some quinoxaline 1,4-dioxides are known to act as bioreductive prodrugs, where the N-oxide groups are reduced under hypoxic conditions to generate cytotoxic species usm.my. While this compound lacks the N-oxide groups, this highlights the diverse mechanistic possibilities for the quinoxaline scaffold, which are heavily influenced by its substitution pattern.
Computational and In Silico Approaches in SAR Elucidation and Mechanistic Prediction
In the absence of extensive empirical data for this compound, computational and in silico methods provide a powerful lens through which to predict its structure-activity relationships and potential mechanisms of action. These approaches can model the behavior of the molecule at an atomic level, offering insights that can guide further experimental investigation.
Molecular Docking Studies for Ligand-Protein Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would be instrumental in identifying potential protein targets and in rationalizing its binding mode.
A hypothetical docking study of this compound into the ATP-binding site of a protein kinase, for example, would likely show the 2-amino group forming one or more hydrogen bonds with the backbone atoms of the kinase hinge region. The quinoxaline ring would be positioned to make favorable van der Waals and potentially π-stacking interactions with hydrophobic residues in the active site, while the 3-ethyl group would extend into a deeper hydrophobic pocket.
A recent study on phenylisoxazole quinoxalin-2-amine (B120755) hybrids, which share the N-ethylquinoxalin-2-amine core with our compound of interest (if considering the ethyl group on the amine), demonstrated the power of this approach. Molecular docking of these compounds into the active sites of α-amylase and α-glucosidase revealed key interactions, such as hydrogen bonds and π-π stacking, that correlated with their inhibitory activities nih.gov. For instance, one of the most potent compounds exhibited a high binding energy, and its interactions with crucial amino acid residues were clearly delineated nih.gov. Such studies provide a template for how the binding of this compound to a putative target could be analyzed.
The following table summarizes the likely interactions of this compound with a hypothetical protein target based on common binding motifs observed in related compounds.
| Functional Group of this compound | Predicted Interaction with Protein Target |
| 2-Amino Group | Hydrogen bonding with polar residues (e.g., backbone carbonyls in a kinase hinge region). |
| Quinoxaline Ring System | π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |
| 3-Ethyl Group | Hydrophobic interactions within a non-polar pocket. |
Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of binding stability and the observation of conformational changes over time nih.govdovepress.com. An MD simulation of a this compound-protein complex would start with the docked pose and simulate the movements of all atoms in the system over a period of nanoseconds to microseconds.
The stability of the binding could be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand from its initial docked position. A stable binding mode would be characterized by a low and fluctuating RMSD, indicating that the ligand remains in the binding pocket. The simulation could also reveal key water molecules that mediate interactions between the ligand and the protein.
Furthermore, MD simulations can shed light on conformational changes induced by ligand binding. For example, the binding of this compound might induce a shift in a flexible loop near the active site, leading to either activation or inhibition of the protein. A study on phenylisoxazole quinoxalin-2-amine hybrids used MD simulations to show that the selected compounds exhibited relative stability when bound to their target enzymes nih.gov.
Quantum Chemical Studies (e.g., Density Functional Theory for Electronic Properties and Reactivity Prediction)
Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of molecules, providing insights into their reactivity and properties. For this compound, DFT calculations could be employed to determine a range of important parameters.
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. A small HOMO-LUMO gap generally implies a more reactive molecule. DFT calculations could predict these energies for this compound, offering clues about its susceptibility to electrophilic or nucleophilic attack.
Electrostatic Potential: A map of the molecular electrostatic potential (MEP) would reveal the distribution of charge on the surface of this compound. This map would highlight the electron-rich regions (such as the nitrogen atoms of the amino group and the quinoxaline ring) that are likely to engage in hydrogen bonding or interact with positively charged regions of a target protein.
Atomic Charges: DFT can be used to calculate the partial charge on each atom, providing a more quantitative picture of the charge distribution. This information can be used to parameterize the molecule for molecular mechanics-based simulations like molecular docking and MD.
Studies on other heterocyclic amines have successfully used DFT to correlate electronic properties with experimental observations. For example, DFT analysis of various amine derivatives has been used to predict their corrosion inhibition potential by examining parameters like HOMO and LUMO energies and the dipole moment mdpi.com. While the context is different, the methodological approach is directly applicable to understanding the chemical reactivity of this compound.
The following table outlines key parameters that could be obtained from DFT calculations on this compound and their significance.
| DFT-Calculated Parameter | Significance for this compound |
| HOMO Energy | Indicates the propensity to donate electrons; a higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Indicates the propensity to accept electrons; a lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrostatic interactions. |
| Mulliken Atomic Charges | Provides quantitative values for the partial charge on each atom, useful for understanding reactivity and for force field development. |
Pharmacophore Modeling and Virtual Screening for Target Identification
The identification of molecular targets for a given bioactive compound is a critical step in drug discovery and chemical biology research. For the compound this compound, where the specific biological targets may not be fully elucidated, computational methods such as pharmacophore modeling and virtual screening serve as powerful tools for hypothesis generation and target identification. These in silico techniques allow for the rapid and cost-effective screening of large databases of biomolecules to identify potential binding partners.
Pharmacophore modeling involves the identification of the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. For this compound, a hypothetical pharmacophore model can be constructed based on its structural characteristics. The quinoxaline ring system provides a rigid scaffold with aromatic and hydrophobic character, while the amino group at the 2-position can act as a hydrogen bond donor. The ethyl group at the 3-position contributes a significant hydrophobic feature.
The development of a pharmacophore model for this compound would typically follow these steps:
Conformational Analysis: Generating a diverse set of low-energy conformations of the molecule to ensure that the biologically relevant conformation is included.
Feature Identification: Identifying the key chemical features based on the compound's structure. For this compound, these would likely include:
One or more aromatic rings (from the quinoxaline core).
A hydrogen bond donor (the primary amine).
A hydrogen bond acceptor (the nitrogen atoms in the pyrazine ring).
A hydrophobic feature (the ethyl group).
Model Generation: Creating a 3D arrangement of these features with specific distance constraints. This can be done using ligand-based methods if a set of known active analogs is available, or by using the structure of this compound itself as a template.
Once a pharmacophore model is established, it can be used as a 3D query for virtual screening against databases of protein structures (e.g., the Protein Data Bank) or ligand-binding sites. This process, often referred to as "target fishing" or "reverse pharmacophore mapping," aims to identify proteins that have a binding pocket complementary to the pharmacophore model of this compound.
The virtual screening workflow would generally proceed as follows:
Database Preparation: A large database of 3D structures of proteins or potential binding sites is compiled.
Pharmacophore-Based Screening: The database is searched to find protein structures that contain the defined pharmacophore features with the correct spatial arrangement.
Docking and Scoring: The hits from the pharmacophore screen are then subjected to molecular docking simulations. This involves placing the this compound molecule into the identified binding sites and calculating a score that estimates the binding affinity.
Hit Prioritization: The results are ranked based on docking scores and visual inspection of the binding poses to identify the most promising potential protein targets.
For instance, a hypothetical pharmacophore model for this compound might be used to screen a database of human kinases, a common target class for quinoxaline derivatives. The screening could identify a subset of kinases whose ATP-binding sites match the pharmacophoric features of the compound. Subsequent docking studies could then predict the binding mode and affinity, suggesting which kinases are most likely to be inhibited by this compound.
The results of such a virtual screening campaign can be summarized in a data table, providing a prioritized list of potential targets for further experimental validation.
Table 1: Hypothetical Pharmacophore Model for this compound
| Feature Type | Number of Features | Geometric Constraints (Illustrative) |
| Aromatic Ring | 2 | Centroid distances: 4.5 - 5.5 Å |
| Hydrogen Bond Donor | 1 | Vector pointing from the amine nitrogen |
| Hydrogen Bond Acceptor | 1 | Vector pointing towards a pyrazine nitrogen |
| Hydrophobic | 1 | Centered on the ethyl group |
Table 2: Illustrative Results of a Virtual Screening Campaign for this compound
| Potential Protein Target | Protein Class | Pharmacophore Fit Score | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Mitogen-activated protein kinase 8 | Kinase | 0.92 | -8.5 | Leu156, Val64, Ala52 |
| Aldose Reductase | Oxidoreductase | 0.88 | -7.9 | Trp111, His110, Tyr48 |
| Casein Kinase 2 | Kinase | 0.85 | -7.5 | Val66, Ile95, Met163 |
| Tubulin Beta Chain | Cytoskeletal Protein | 0.79 | -7.1 | Cys241, Leu248, Val318 |
These computational predictions provide a valuable starting point for experimental studies. The top-ranked protein candidates would need to be tested in biochemical and cellular assays to confirm whether they are indeed modulated by this compound, thus validating the in silico target identification process. This iterative cycle of computational prediction and experimental validation is a cornerstone of modern chemical biology and drug discovery.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments provides a complete picture of its structure.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon environments.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group, the amine protons, and the four protons on the fused benzene (B151609) ring. The ethyl group typically presents as a triplet for the methyl (CH₃) protons coupled to the adjacent methylene (B1212753) (CH₂) protons, and a quartet for the methylene protons coupled to the methyl protons. The amine (NH₂) protons usually appear as a broad singlet, and the four aromatic protons on the quinoxaline core will appear as a complex set of multiplets in the downfield region.
The ¹³C NMR spectrum will display signals for the ten carbon atoms in the molecule. The two carbons of the ethyl group will appear in the aliphatic (upfield) region, while the eight carbons of the quinoxaline ring system will be in the aromatic (downfield) region. The carbons directly attached to nitrogen atoms (C2 and C3) are shifted significantly downfield.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Ethyl CH₃ | ~ 1.3 | Triplet (t) | ~ 12-15 |
| Ethyl CH₂ | ~ 2.8 | Quartet (q) | ~ 25-30 |
| NH₂ | ~ 5.0 - 6.0 | Broad Singlet (br s) | N/A |
| Aromatic H (H5, H6, H7, H8) | ~ 7.2 - 8.0 | Multiplet (m) | ~ 125-140 |
| Quinoxaline C2 | N/A | N/A | ~ 150-155 |
| Quinoxaline C3 | N/A | N/A | ~ 155-160 |
| Quinoxaline C4a, C8a | N/A | N/A | ~ 138-142 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.
While 1D NMR suggests the primary structure, 2D NMR experiments confirm the precise connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the ethyl group's CH₃ and CH₂ protons. Additionally, correlations between adjacent aromatic protons (e.g., H5 to H6, H6 to H7, H7 to H8) would confirm their positions on the benzene ring. bas.bg
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. bas.bg It would definitively link the proton signal at ~2.8 ppm to the carbon signal at ~25-30 ppm, confirming the assignment of the ethyl CH₂ group, and do likewise for all other C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for assembling the molecular skeleton by revealing longer-range (2-3 bond) ¹H-¹³C correlations. bas.bg Key expected correlations include:
The ethyl CH₂ protons showing a correlation to the C3 carbon of the quinoxaline ring, confirming the ethyl group's point of attachment.
The amine (NH₂) protons showing correlations to both C2 and C3.
The aromatic proton H8 showing a correlation to the C4a and C1 carbons, helping to lock down the fused ring system's structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, irrespective of bonding. A critical NOESY correlation would be expected between the ethyl CH₂ protons and the H8 proton of the quinoxaline ring, confirming their spatial proximity and the orientation of the ethyl group. bas.bg
High-Resolution Mass Spectrometry (HRMS)
HRMS is an indispensable technique for confirming the molecular formula and probing the stability of a molecule and its substructures through fragmentation analysis.
The chemical formula for this compound is C₁₀H₁₁N₃. HRMS provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accurate mass measurement allows for the unambiguous determination of the elemental formula. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, a principle that holds true for this compound.
Chemical Formula: C₁₀H₁₁N₃
Calculated Monoisotopic Mass: 173.0953 g/mol
Expected HRMS Result: An m/z value for the molecular ion [M+H]⁺ or [M]⁺• that matches the calculated mass to within a few parts per million (ppm), confirming the elemental composition.
In mass spectrometry, the molecular ion is subjected to energy that causes it to break apart into smaller, charged fragments. The pattern of these fragments provides a fingerprint that helps to confirm the structure.
A primary and highly characteristic fragmentation for this compound involves the ethyl group. The most common fragmentation pathway for alkyl-substituted aromatic systems is benzylic cleavage, which is the cleavage of the bond beta to the aromatic ring. This leads to a stable, resonance-delocalized cation.
Predicted Major Fragments in the Mass Spectrum of this compound
| Predicted m/z | Fragment Lost | Formula of Fragment | Proposed Fragment Structure |
|---|---|---|---|
| 158 | •CH₃ | Methyl Radical | [M-15]⁺ |
| 144 | •C₂H₅ | Ethyl Radical | [M-29]⁺ |
| 145 | N₂ | Molecular Nitrogen | [M-28]⁺• |
The loss of a methyl radical (•CH₃) to form a highly stable cation at m/z 158 ([M-15]⁺) is expected to be a prominent peak. This stability arises from the positive charge being delocalized across the quinoxaline ring system.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to the molecule's bond vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups: the primary amine, the aromatic quinoxaline system, and the aliphatic ethyl group.
N-H Stretching: As a primary amine (-NH₂), the molecule will exhibit two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
C-H Stretching: Signals just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while signals just below 3000 cm⁻¹ correspond to the aliphatic C-H stretching of the ethyl group.
C=N and C=C Stretching: The quinoxaline ring contains both C=C and C=N bonds, which will produce a series of complex absorptions in the 1500-1650 cm⁻¹ fingerprint region.
N-H Bending: The scissoring vibration of the primary amine group typically results in a notable absorption band around 1600-1650 cm⁻¹.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected to appear in the 1250-1335 cm⁻¹ range.
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 (two bands) | Medium, Sharp |
| C-H Stretch (aromatic) | Quinoxaline Ring | 3000 - 3100 | Medium to Weak |
| C-H Stretch (aliphatic) | Ethyl Group | 2850 - 2960 | Medium |
| N-H Bend (scissoring) | Primary Amine | 1600 - 1650 | Medium to Strong |
| C=N / C=C Stretch | Quinoxaline Ring | 1500 - 1650 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photoactivity
Ultraviolet-Visible (UV-Vis) spectroscopy is a important technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the π-electron system of the quinoxaline core and the influence of its substituents—in this case, the ethyl and amine groups.
The UV-Vis spectrum of a quinoxaline derivative typically displays multiple absorption bands corresponding to different electronic transitions. The high-energy bands, usually found in the ultraviolet region (200-300 nm), are generally attributed to π → π* transitions within the aromatic system. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of the conjugated bicyclic quinoxaline ring.
Lower energy bands, which may extend into the near-UV or visible region (300-400 nm or beyond), are often assigned to n → π* transitions. These involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms of the pyrazine ring) to a π* antibonding orbital. The presence of an amino group at the 2-position, with its own lone pair of electrons, can further influence these transitions, potentially leading to intramolecular charge transfer (ICT) bands. The ethyl group at the 3-position is expected to have a minor bathochromic (red-shifting) effect due to its electron-donating inductive nature.
The photoactivity of this compound would be directly related to these electronic transitions. Upon absorption of photons of appropriate energy, the molecule is promoted to an excited state. From this state, it can undergo various photophysical processes, such as fluorescence or phosphorescence, or photochemical reactions. The nature and efficiency of these processes are dictated by the energies and lifetimes of the excited states, which can be thoroughly investigated using time-resolved UV-Vis spectroscopy.
To illustrate the expected UV-Vis absorption characteristics of this compound, the following data table has been constructed based on typical values for related quinoxaline derivatives.
| Hypothetical UV-Vis Data for this compound in Ethanol (B145695) | | :--- | :--- | :--- | :--- | | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (Hypothetical) | Solvent | Assigned Electronic Transition | | ~240 | ~25,000 | Ethanol | π → π* | | ~280 | ~15,000 | Ethanol | π → π* | | ~350 | ~5,000 | Ethanol | n → π* / ICT |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection and Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly specific technique used for the detection and characterization of species with one or more unpaired electrons, such as radicals. In the context of this compound, EPR spectroscopy would be instrumental in studying its radical intermediates, which could be formed through electrochemical processes (oxidation or reduction) or photochemical reactions.
If this compound undergoes a one-electron reduction, a radical anion would be formed. The unpaired electron would be delocalized over the π-system of the quinoxaline ring. The EPR spectrum of this radical anion would exhibit a complex hyperfine structure due to the coupling of the unpaired electron's spin with the magnetic nuclei within the molecule, primarily the ¹⁴N nuclei of the quinoxaline ring and the amino group, as well as with the protons on the aromatic ring and the ethyl group. The analysis of these hyperfine coupling constants provides a detailed map of the spin density distribution, revealing which atoms bear the highest degree of unpaired electron character.
Conversely, one-electron oxidation would generate a radical cation. The spin density distribution in the radical cation would likely differ significantly from that of the radical anion, providing complementary information about the molecule's electronic structure.
In photochemical studies, EPR spectroscopy, often coupled with spin trapping techniques, can be used to detect and identify short-lived radical intermediates. For instance, upon UV irradiation, this compound in its excited state might participate in electron or hydrogen atom transfer reactions, generating transient radical species. Spin traps are diamagnetic molecules that react with transient radicals to form more stable, persistent radicals that can be readily detected by EPR. This approach would allow for the elucidation of photochemical reaction mechanisms.
The key parameters obtained from an EPR spectrum are the g-factor, which is characteristic of the radical's electronic environment, and the hyperfine coupling constants (a-values), which provide structural information. A hypothetical set of EPR parameters for a radical anion of this compound is presented below.
| Hypothetical EPR Data for this compound Radical Anion | | :--- | :--- | | Parameter | Hypothetical Value | | g-factor | ~2.003 | | a(N1) | ~0.45 mT | | a(N4) | ~0.30 mT | | a(NH₂) | ~0.15 mT | | a(H5, H8) | ~0.20 mT | | a(H6, H7) | ~0.10 mT | | a(CH₂) | ~0.05 mT |
This data would indicate significant spin density on the nitrogen atoms of the pyrazine ring and delocalization onto the benzene ring. The smaller coupling to the amino and ethyl protons would suggest a lower spin density on these substituents.
Conclusion
3-Ethylquinoxalin-2-amine, while a specific molecule, represents the broader importance and versatility of the quinoxaline (B1680401) scaffold in chemical research. Its synthesis, characterized properties, and reactivity provide a foundation for the development of new molecules with diverse applications. The continued exploration of this and related quinoxaline derivatives is expected to contribute significantly to the fields of medicinal chemistry and materials science.
Emerging Research Directions and Future Perspectives on 3 Ethylquinoxalin 2 Amine
Development of Novel and Sustainable Synthetic Methodologies for Complex 3-Ethylquinoxalin-2-amine Architectures
The development of efficient and environmentally benign synthetic routes to access complex molecular architectures is a cornerstone of modern organic chemistry. For this compound and its derivatives, research is increasingly focused on moving beyond traditional condensation reactions, which often require harsh conditions and produce significant waste.
Current research efforts are geared towards the application of green chemistry principles in the synthesis of quinoxaline (B1680401) derivatives. This includes the use of alternative energy sources such as microwave irradiation and ultrasound to accelerate reaction rates and improve yields. Additionally, the exploration of eco-friendly solvents, such as water or ethanol (B145695), and the use of reusable heterogeneous catalysts are gaining prominence. These approaches not only reduce the environmental impact but also often lead to improved reaction efficiency and selectivity.
A key challenge lies in the regioselective functionalization of the quinoxaline core to build intricate molecular frameworks. Novel catalytic systems, including those based on transition metals, are being investigated to enable the direct and controlled introduction of various substituents onto the this compound scaffold. The goal is to develop modular synthetic strategies that allow for the rapid generation of diverse libraries of analogs for biological screening.
| Synthetic Approach | Key Features | Sustainability Aspect |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Reduced energy consumption. |
| Ultrasound-Promoted Reactions | Enhanced mass transfer, increased reaction rates. | Energy efficiency. |
| Heterogeneous Catalysis | Use of solid-supported catalysts, easy separation and recyclability. | Catalyst recycling, waste reduction. |
| Synthesis in Green Solvents | Utilization of water, ethanol, or ionic liquids. | Reduced use of hazardous organic solvents. |
In-depth Exploration of Undiscovered Mechanistic Pathways for Enhanced Reactivity and Selectivity
A thorough understanding of reaction mechanisms is paramount for optimizing synthetic protocols and achieving desired chemical transformations with high precision. For the synthesis of this compound, researchers are employing a combination of experimental and computational techniques to elucidate the intricate mechanistic details.
Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates are providing valuable insights into the step-by-step formation of the quinoxaline ring. These studies are crucial for identifying rate-determining steps and understanding the factors that govern regioselectivity, particularly when synthesizing substituted derivatives.
Computational chemistry, specifically density functional theory (DFT) calculations, is playing an increasingly important role in mapping out potential reaction pathways, calculating activation energies, and predicting the stability of intermediates and transition states. This synergistic approach between experimental and theoretical investigations is accelerating the discovery of new reaction conditions and catalysts that can enhance the reactivity and selectivity of synthetic routes to this compound and its analogs.
Advanced Computational Modeling and Artificial Intelligence in Predictive Design of Quinoxaline Derivatives
The integration of computational modeling and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. For this compound, these in silico tools are being leveraged to predict the biological activities and physicochemical properties of novel derivatives, thereby guiding synthetic efforts towards compounds with the highest potential.
Quantitative Structure-Activity Relationship (QSAR) studies are being employed to establish mathematical relationships between the structural features of this compound analogs and their observed biological activities. These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic targets.
| Computational Technique | Application in this compound Research |
| Molecular Docking | Predicting the binding mode and affinity of derivatives to biological targets. |
| QSAR | Establishing correlations between chemical structure and biological activity. |
| Molecular Dynamics Simulations | Studying the dynamic behavior and stability of ligand-protein complexes. |
| Machine Learning / AI | Developing predictive models for activity and property profiling, de novo design. nih.gov |
Interdisciplinary Research Integrating Chemical Synthesis, Advanced Spectroscopy, and Biophysical Mechanistic Studies
A holistic understanding of the structure-function relationship of this compound and its derivatives requires a multidisciplinary approach. The convergence of chemical synthesis, advanced spectroscopic techniques, and biophysical methods is enabling a detailed characterization of these compounds and their interactions with biological systems.
Advanced spectroscopic methods, such as multidimensional NMR spectroscopy and X-ray crystallography, are providing precise information about the three-dimensional structure of this compound analogs. This structural information is crucial for understanding their chemical reactivity and for rationalizing their biological activity.
Biophysical techniques, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence spectroscopy, are being used to quantify the binding affinity and thermodynamics of the interaction between this compound derivatives and their biological targets. These studies provide critical data for validating computational predictions and for understanding the molecular basis of their biological effects. The insights gained from these integrated studies are instrumental in the iterative process of lead optimization.
Design of this compound Analogs as Probes for Biological Target Validation and Pathway Elucidation
Chemical probes are essential tools for dissecting complex biological processes and for validating the role of specific proteins in disease. The this compound scaffold represents a promising starting point for the design of such probes.
By strategically modifying the this compound structure, researchers can develop potent and selective inhibitors or modulators of specific biological targets. A focused library of 2,3-substituted quinoxalin-6-amine analogs has been synthesized to probe the scaffold for biological activity against various cancer cell lines. nih.govresearchgate.net These probes can be used to study the physiological and pathological roles of their target proteins in cellular and animal models.
Furthermore, these analogs can be functionalized with reporter tags, such as fluorescent dyes or biotin, to enable the visualization and isolation of their target proteins. Such molecular probes are invaluable for target identification and for elucidating the signaling pathways in which the target protein is involved. The development of well-characterized chemical probes based on the this compound core will be a critical step in translating the biological activity of this compound class into therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Ethylquinoxalin-2-amine, and how can purity be ensured?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, refluxing 2-chloroquinoxaline with ethylamine in ethanol, followed by purification using column chromatography (e.g., EtOAc/hexane eluent) and recrystallization from ethanol .
- Purity Assurance : Monitor reactions with TLC, and confirm purity via HPLC or melting point analysis. Crystallographic data (e.g., X-ray diffraction) can validate structural integrity .
Q. How is this compound characterized structurally?
- Techniques :
- NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and ethyl groups (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 188.1) .
- X-ray Crystallography : Resolve bond lengths (e.g., C–N: ~1.35 Å) and intermolecular interactions (e.g., π-π stacking) .
Q. What intermolecular interactions influence the solid-state packing of this compound?
- Key Interactions :
- Hydrogen Bonding : N–H···N and N–H···O bonds stabilize layered structures (e.g., N–H···O distance: ~2.8 Å) .
- π-π Stacking : Centroid distances of ~3.6 Å between quinoxaline rings enhance crystallinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Catalysis : Add triethylamine to scavenge HCl, improving yields .
- Temperature Control : Maintain 80–100°C to accelerate substitution while avoiding decomposition .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., 3-phenylquinoxalin-2-amine) and adjust stoichiometry .
Q. How do electronic effects of substituents impact the reactivity of this compound in further functionalization?
- Mechanistic Insights :
- The ethyl group acts as an electron donor, directing electrophilic substitution to the C5/C8 positions of the quinoxaline ring .
- Fluorine or nitro groups at meta/para positions alter reaction kinetics (e.g., Hammett σ values predict reactivity trends) .
- Experimental Validation : Use DFT calculations to map electron density and compare with experimental substitution patterns .
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Analytical Workflow :
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to distinguish specific inhibition from nonspecific toxicity .
- Selectivity Assays : Use kinase profiling panels (e.g., PI3K isoforms) to confirm target specificity .
- Statistical Analysis : Apply ANOVA to assess significance (p < 0.05) and control for batch variability .
Q. What strategies are effective in resolving spectral ambiguities (e.g., overlapping NMR peaks)?
- Advanced Techniques :
- 2D NMR : Utilize COSY and HSQC to assign coupled protons and carbons .
- Variable Temperature NMR : Reduce signal broadening caused by conformational exchange .
- Deuterium Exchange : Identify exchangeable protons (e.g., NH) via D2O shaking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
